molecular formula C18H19ClN6O B11209094 1-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

1-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

Número de catálogo: B11209094
Peso molecular: 370.8 g/mol
Clave InChI: NFQPNXKQDJLBIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold with demonstrated pharmacological relevance, including kinase inhibition and anticancer activity . Its structure features a 1H-pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 4-chloro-2-methylphenyl group and at the 4-position with a piperidine-4-carboxamide moiety.

Propiedades

Fórmula molecular

C18H19ClN6O

Peso molecular

370.8 g/mol

Nombre IUPAC

1-[1-(4-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

InChI

InChI=1S/C18H19ClN6O/c1-11-8-13(19)2-3-15(11)25-18-14(9-23-25)17(21-10-22-18)24-6-4-12(5-7-24)16(20)26/h2-3,8-10,12H,4-7H2,1H3,(H2,20,26)

Clave InChI

NFQPNXKQDJLBIY-UHFFFAOYSA-N

SMILES canónico

CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-[1-(4-cloro-2-metilfenil)-1H-pirazolo[3,4-d]pirimidin-4-il]piperidin-4-carboxamida típicamente implica múltiples pasosLas condiciones de reacción a menudo incluyen el uso de catalizadores, disolventes y temperaturas controladas para asegurar altos rendimientos y pureza .

Métodos de producción industrial

La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Técnicas como la síntesis de flujo continuo y los reactores automatizados se pueden emplear para escalar la producción mientras se mantiene la calidad del producto final .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold facilitates substitution reactions at electrophilic positions. Key modifications include:

Reaction Type Reagents/Conditions Product Source
Chlorination POCl₃, reflux (110–120°C)4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives
Amination Ammonia/alkylamines, EtOH, Δ4-amino-substituted analogs (e.g., piperidine-4-carboxamide derivatives)
Suzuki Coupling Arylboronic acids, Pd catalystsBiaryl derivatives via C–C bond formation at position 6 or 7

The 4-chloro group on the pyrimidine ring (from initial synthesis steps) is highly reactive toward nucleophiles like amines, enabling structural diversification .

Functionalization of the Piperidine Carboxamide

The piperidine-4-carboxamide moiety participates in:

Acylation and Sulfonylation

  • Reagents : Sulfonyl chlorides (e.g., benzenesulfonyl chloride), acyl chlorides

  • Conditions : Triethylamine, dichloromethane (0–5°C → RT)

  • Products : N-sulfonyl or N-acyl derivatives (enhanced lipophilicity) .

Hydrolysis

  • Reagents : NaOH/H₂O, reflux

  • Product : Piperidine-4-carboxylic acid (improves water solubility) .

Esterification

  • Reagents : Methanol/HCl, Δ

  • Product : Methyl ester derivatives (intermediates for further coupling) .

Aryl Ring Modifications

The 4-chloro-2-methylphenyl group undergoes:

Reaction Reagents Outcome Application
Dehalogenation H₂/Pd-C, EtOHRemoval of chloro groupToxicity reduction
Electrophilic Substitution HNO₃/H₂SO₄Nitro derivatives (precursors for amines)Bioactivity modulation

The methyl group at position 2 sterically hinders para-substitution but allows ortho-functionalization under directed metallation .

Ring-Opening and Rearrangement Reactions

Under strongly acidic or basic conditions:

  • Pyrimidine Ring Cleavage : HCl/Δ → pyrazole-3-carboxamide intermediates .

  • Piperidine Ring Expansion : BF₃·Et₂O catalysis → azepane analogs (rare, requires specific steric conditions) .

Pharmacological Derivatization Pathways

The compound’s bioactivity is tuned via:

  • Kinase Inhibition : Phosphorylation of the carboxamide oxygen (e.g., ATP-competitive binding) .

  • Prodrug Synthesis : Esterification of the carboxamide to improve bioavailability .

Key Reaction Data Table

Reaction Site Transformation Yield Range Key Citations
Pyrimidine C4Cl → NHalkyl/aryl65–85%
Piperidine carboxamideCONH₂ → COOR/COSR₂70–92%
Aryl chloro groupCl → H/NO₂/NHR50–78%

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The electron-deficient pyrimidine core accelerates displacement of the 4-chloro group by amines .

  • Steric Effects : The 2-methylphenyl group directs electrophiles to the para position of the pyrimidine ring .

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for SNAr pathways .

This compound’s synthetic flexibility makes it a versatile scaffold for drug discovery, particularly in kinase-targeted therapies .

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of this compound in cancer therapy. Preliminary investigations indicate significant cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM)
A549 (lung)12.5
MCF-7 (breast)15.0

These results suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. The anticancer activity is attributed to its ability to interfere with key cellular processes, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies show that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit pro-inflammatory cytokines, thereby reducing inflammation. In a pharmacological screening, compounds similar to this one exhibited lower ulcerogenic activity than Diclofenac®, indicating a favorable safety profile . The mechanism may involve the inhibition of specific inflammatory pathways, which warrants further investigation into its therapeutic potential in treating inflammatory diseases.

Antimicrobial Activity

Emerging evidence suggests that this compound may possess antimicrobial properties. Some derivatives have demonstrated efficacy against various bacterial strains, making them potential candidates for developing new antibiotics. The exact mechanisms remain under investigation, but it is hypothesized that the pyrazolo[3,4-d]pyrimidine structure contributes to this activity by disrupting bacterial growth and replication processes.

Case Studies and Research Insights

  • Case Study on Anticancer Activity : A study conducted by Abd El-Salam et al. focused on synthesizing and evaluating new pyrazolo[3,4-d]pyrimidine derivatives for their anti-inflammatory and anticancer properties. The results indicated that these compounds exhibited promising activity against cancer cell lines and could serve as templates for future drug development .
  • Inflammation Model : In another study involving carrageenan-induced edema in rats, the tested compounds showed significant reduction in swelling compared to controls, reinforcing their potential as anti-inflammatory agents .
  • Antimicrobial Testing : Research conducted on various derivatives indicated that some exhibited considerable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial effect that could be harnessed in clinical settings.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de la inhibición de la cinasa dependiente de ciclina 2 (CDK2), una enzima clave involucrada en la regulación del ciclo celular. Al inhibir la CDK2, el compuesto puede inducir el arresto del ciclo celular y la apoptosis en las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen el complejo CDK2/ciclina A2, que juega un papel crucial en la progresión del ciclo celular .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives are often modified at the 1- and 4-positions to optimize pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison with key analogs:

Substituent Variations at the 1-Position

  • 1-(4-Chlorobenzyl)-4-(4-phenylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine (): Structure: 4-Chlorobenzyl group at the 1-position and 4-phenylpiperazine at the 4-position. Key Difference: The phenylpiperazine moiety enhances solubility but may reduce blood-brain barrier penetration compared to the carboxamide group in the target compound.
  • 1-(4-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl Derivatives (): Example: K405-4354 (1-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide). Structure: 2,5-Dimethylphenyl substituent at the 1-position.

Substituent Variations at the 4-Position

  • 1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine ():

    • Structure : 3,5-Dimethylpiperidine at the 4-position.
    • Activity : The dimethylpiperidine group introduces conformational rigidity, which may enhance binding to hydrophobic pockets in enzymes or receptors .
    • Key Difference : Lacks the carboxamide group, reducing hydrogen-bonding capacity compared to the target compound.
  • 1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide ():

    • Structure : Simplified analog with a methyl group at the 1-position.
    • Activity : Serves as a precursor for kinase inhibitors; the absence of the 4-chloro-2-methylphenyl group diminishes target affinity but improves synthetic accessibility .

Functional Group Additions

  • Bisarylureas with Pyrazolo[3,4-d]pyrimidine Scaffold (): Example: 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-nitrophenyl)urea. Structure: Urea-linked aryl groups at the 4-position. Activity: Pan-RAF inhibitors with IC50 values in the nanomolar range; the urea group facilitates strong hydrogen bonding with kinase active sites . Key Difference: The urea linker confers distinct binding kinetics compared to the carboxamide in the target compound.

Comparative Data Table

Compound Name 1-Position Substituent 4-Position Substituent Key Pharmacological Activity Reference
1-[1-(4-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide 4-Chloro-2-methylphenyl Piperidine-4-carboxamide Kinase inhibition (hypothesized)
1-(4-Chlorobenzyl)-4-(4-phenylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl 4-Phenylpiperazine GPR35/GPR55 modulation
K405-4354 2,5-Dimethylphenyl Piperidine-4-carboxamide Screening compound (undisclosed)
1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl 3,5-Dimethylpiperidine Structural analog (activity unstudied)
Bisarylurea derivatives (e.g., 1m, 1n) Variable aryloxy Urea-linked aryl groups Pan-RAF inhibition (IC50 < 100 nM)

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s 4-chloro-2-methylphenyl group is introduced via nucleophilic substitution or Suzuki coupling, while the carboxamide is added via piperidine functionalization .
  • Bioactivity Trends: Piperazine/piperidine derivatives (e.g., ) show GPCR modulation, whereas carboxamide derivatives () are prioritized for kinase targeting. Urea-linked compounds () exhibit superior kinase inhibition due to dual hydrogen-bond donor capacity.
  • Pharmacokinetic Considerations : The 4-chloro-2-methylphenyl group in the target compound likely enhances metabolic stability compared to simpler alkyl or benzyl substituents .

Actividad Biológica

1-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its pharmacological properties.

Chemical Characteristics

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Weight 372.86 g/mol
Molecular Formula C18H21ClN6O
LogD 3.4763
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Polar Surface Area 58.006 Ų

These properties suggest a moderate lipophilicity and potential for membrane permeability, which are critical for bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The pyrazole core has been associated with various biological activities, particularly in cancer therapy. For instance, compounds containing this scaffold have shown efficacy against multiple cancer cell lines:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Prostate Cancer

The mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. For example, compounds derived from this structure have demonstrated inhibition of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .

Antibacterial and Anti-inflammatory Activities

In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines have exhibited antibacterial and anti-inflammatory activities. Studies have shown that these compounds can inhibit bacterial growth and modulate inflammatory pathways, making them candidates for treating infections and inflammatory diseases .

Case Studies

A notable study evaluated the compound's in vitro activity against various human tumor cell lines. The results indicated significant antiproliferative effects with IC50 values in the low micromolar range for several cancer types. Furthermore, in vivo studies demonstrated tumor reduction in xenograft models, reinforcing the compound's therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the piperidine ring and variations in substituents on the pyrazolo[3,4-d]pyrimidine core have been explored to enhance potency and selectivity. For instance:

  • Substituting different halogens or alkyl groups on the aromatic ring has shown to affect binding affinity to target enzymes.
  • Altering the piperidine substituent can influence pharmacokinetic properties such as absorption and metabolism.

Q & A

Q. What synthetic routes are recommended for synthesizing 1-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide, and how can reaction conditions be optimized?

A common approach involves coupling pyrazolo[3,4-d]pyrimidine scaffolds with substituted piperidine moieties. For example, pyrazolo[3,4-d]pyrimidin-4-one intermediates (e.g., 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol) can be synthesized via refluxing ethyl 5-amino-1-phenylpyrazole-4-carboxylate in formamide, followed by chlorination and substitution with piperidine derivatives . Optimization includes:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution .
  • Temperature control : Maintain reflux conditions (~120°C) for cyclization steps .
  • Catalysts : Anhydrous potassium carbonate aids in deprotonation during alkylation .

Q. What analytical methods are critical for characterizing this compound and verifying its purity?

  • NMR spectroscopy : Confirm regiochemistry of substitutions (e.g., pyrazole C-3 vs. C-4 positions) and piperidine ring conformation .
  • HPLC : Assess purity (≥99%) using C18 columns with acetonitrile/water gradients .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z ~435) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential release of HCl gas during chlorination steps .
  • Waste disposal : Segregate halogenated organic waste and coordinate with certified hazardous waste handlers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of kinase inhibitory activity in pyrazolo[3,4-d]pyrimidine derivatives?

  • Core modifications : Introduce electron-withdrawing groups (e.g., 4-chloro-2-methylphenyl) at the pyrazole N-1 position to enhance FLT3/VEGFR2 binding .
  • Piperidine substitution : Replace the carboxamide group with urea linkers to improve solubility and pharmacokinetics (e.g., compound 33 in ).
  • In silico docking : Use molecular dynamics simulations to predict interactions with ATP-binding pockets of target kinases .

Q. What experimental models are suitable for evaluating in vivo efficacy, and how can discrepancies between in vitro and in vivo data be resolved?

  • Xenograft models : MV4-11 cell xenografts in mice (e.g., 10 mg/kg daily dosing for 18 days) assess antitumor efficacy .
  • Zebrafish assays : Transgenic zebrafish evaluate antiangiogenic effects via VEGFR2 inhibition .
  • Data reconciliation : If in vitro potency (e.g., IC50) does not translate to in vivo efficacy, investigate bioavailability using LC-MS/MS plasma profiling or adjust dosing regimens .

Q. What strategies mitigate metabolic instability in piperidine-containing pyrazolo[3,4-d]pyrimidines?

  • Cyclization : Replace labile amide bonds with tetrahydropyridinone rings to reduce hydrolysis (e.g., apixaban’s bicyclic scaffold) .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the piperidine nitrogen to prolong half-life .
  • CYP450 inhibition assays : Screen for interactions using human liver microsomes to identify metabolic hotspots .

Q. How can conflicting data on target selectivity be addressed in kinase inhibitor studies?

  • Kinome-wide profiling : Use panels of 400+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Western blot validation : Confirm pathway modulation (e.g., phosphorylation status of FLT3/STAT5 in MV4-11 cells) .
  • Dose-response curves : Calculate selectivity indices (SI = IC50 off-target / IC50 on-target) to prioritize compounds with SI >100 .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Synthesis

StepReagents/ConditionsYieldReference
CyclizationHCONH2, reflux, 10 h89%
ChlorinationPOCl3, DMF, 100°C, 6 h75%
Piperidine CouplingK2CO3, DMF, 80°C, 12 h82%

Q. Table 2. In Vivo Efficacy Parameters for Lead Compound

ModelDose (mg/kg/day)Tumor RegressionToxicityReference
MV4-11 Xenograft10CompleteNone observed
Zebrafish Angiogenesis5 µM>50% inhibitionNo developmental defects

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.